molecular formula C7H2F4N2 B2593891 5-Fluoro-6-(trifluoromethyl)nicotinonitrile CAS No. 1807303-10-1

5-Fluoro-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B2593891
CAS No.: 1807303-10-1
M. Wt: 190.101
InChI Key: HSJJRYVCFVSJAZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-(trifluoromethyl)nicotinonitrile is a specialized organic compound with the molecular formula C7H2F4N2 and a molecular weight of 190.10 . This pyridine-based building block features both a fluorine atom and a trifluoromethyl group on its aromatic ring, alongside a reactive nitrile functional group. This specific arrangement of substituents makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly for constructing more complex molecules aimed at modulating biological targets. As a key synthetic precursor, this compound is classified as For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJJRYVCFVSJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-6-(trifluoromethyl)pyridine with a suitable nitrile source under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Hydrolysis to Nicotinic Acid Derivatives

The nitrile group undergoes acid-catalyzed hydrolysis to yield 5-fluoro-6-(trifluoromethyl)nicotinic acid. This reaction is performed by heating the nitrile in concentrated hydrochloric acid (10 N HCl) at 100°C for 3 hours . The crude product is neutralized, extracted, and purified via chromatography.

Key Reaction Conditions

ParameterDetails
Reagent10 N HCl
Temperature100°C
Reaction Time3 hours
WorkupNeutralization, EtOAc extraction
PurificationSilica gel chromatography

This method produces nicotinic acids in good yields, though exact yields for the fluoro derivative are not explicitly stated in the available literature . The electron-withdrawing trifluoromethyl and fluorine groups likely accelerate hydrolysis by polarizing the nitrile moiety.

Cycloaddition Reactions

The nitrile group can participate in [3+2]-cycloadditions with dipolarophiles like nitrile imines, as demonstrated in analogous systems . For example, hydrazonyl chlorides react with nitriles in dichloromethane (CH₂Cl₂) at room temperature using triethylamine (NEt₃) as a base. While not explicitly reported for this compound, similar reactivity is anticipated, yielding trifluoromethylated triazoles.

Proposed Cycloaddition Pathway

ReactantConditions
Hydrazonyl chlorideCH₂Cl₂, NEt₃, 12 h, rt
Product5-Trifluoromethyl-1,2,4-triazole

Reduction of the Nitrile Group

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Research indicates that 5-Fluoro-6-(trifluoromethyl)nicotinonitrile exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of nicotinic acetylcholine receptors. The presence of fluorine atoms enhances its lipophilicity, which may improve bioavailability and receptor binding affinity . Notably, its interactions with nicotinic acetylcholine receptors suggest potential therapeutic applications in treating neurological disorders.

Synthetic Routes
Various synthetic methods have been developed to produce this compound, including nucleophilic substitution reactions and hydrolysis processes that yield the corresponding nicotinic acids. These synthetic pathways are crucial for facilitating further research into its biological properties and therapeutic potentials .

Agrochemical Applications

Pesticide Development
The compound is recognized as a valuable intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural characteristics make it suitable for developing compounds that protect crops from pests. For instance, derivatives containing trifluoromethylpyridine have been successfully utilized in agrochemical products, enhancing their efficacy against various agricultural pests .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its derivatives:

  • Synthesis Efficiency : An efficient synthesis method was reported for producing 5-halo-6-trifluoromethylpyridine-3-carbonitriles, which can be hydrolyzed to yield nicotinic acids. This method demonstrates the compound's versatility as a building block in drug discovery and agrochemical development .
  • Biological Assessments : Investigations into the interactions of this compound with biological targets have shown promising results, particularly concerning its modulation of neurotransmission pathways. This could lead to new treatments for conditions such as Alzheimer's disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various targets. These interactions can influence biological processes and chemical reactions, making the compound valuable for research and development .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in all analogs enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, the fluorine atom in this compound provides steric minimalism compared to bulkier groups like -OCH₃ or cyclopropyl . Halogen Comparison: Replacing fluorine with chlorine (e.g., 2-Chloro-6-(trifluoromethyl)nicotinonitrile) increases molecular weight by ~16.45 g/mol and may alter metabolic stability due to differences in bond dissociation energy .

Positional Isomerism: 6-Chloro-3-(trifluoromethyl)picolinonitrile (pyridine-2-carbonitrile) demonstrates how shifting substituents alters regioselectivity in reactions like Suzuki-Miyaura coupling .

Biological Activity

5-Fluoro-6-(trifluoromethyl)nicotinonitrile is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which are known to enhance lipophilicity and metabolic stability, thereby influencing its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H4F4N2\text{C}_8\text{H}_4\text{F}_4\text{N}_2

This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position, along with a nitrile group. The unique electronic properties conferred by these substituents play a crucial role in its biological activity.

The mechanism of action of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of electronegative fluorine atoms can enhance binding affinity to target proteins, potentially leading to altered biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli62.5
Klebsiella pneumoniae31.25

These findings suggest that the compound may inhibit protein synthesis and nucleic acid production in bacteria, contributing to its bactericidal effects .

Antitumor Activity

In vitro studies have shown that derivatives of this compound possess significant anticancer properties. For example, the compound has been tested against human colon adenocarcinoma cells (HT29), demonstrating cytotoxic effects comparable to established chemotherapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Study 1: Antibacterial Efficacy

A recent investigation evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The study concluded that this compound could serve as a lead structure for developing new antibiotics due to its ability to overcome resistance mechanisms observed in common pathogens.

Case Study 2: Anticancer Potential

Another study explored the anticancer potential of this compound in combination with other chemotherapeutic agents. Results indicated enhanced efficacy when used in conjunction with traditional drugs, suggesting that it may sensitize cancer cells to treatment and reduce necessary dosages of existing therapies.

Q & A

Advanced Research Question

  • GC-MS : Detects volatile byproducts (e.g., unreacted trifluoroacetyl intermediates) with detection limits <0.1% .
  • ICP-OES : Monitors heavy metal residues (e.g., Pd from catalytic steps) .
  • HPLC-UV/ELSD : Quantifies non-volatile impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

How do solvent polarity and temperature affect cyclization kinetics in nicotinonitrile synthesis?

Advanced Research Question
Polar aprotic solvents (DMF, DMSO) accelerate cyclization via stabilization of transition states, while elevated temperatures (80–100°C) reduce activation energy. For example, cyclization of 2-amino-4-chlorophenyl derivatives in DMF at 90°C achieved 95% conversion in 2 hours vs. 60% in THF . Kinetic studies using Arrhenius plots can model these effects.

What computational tools predict the bioactivity of derivatives?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Screens binding affinity to targets like KHK or TRPV1 .
  • QSAR models : Relate substituent descriptors (e.g., logP, polar surface area) to IC50 values .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions using Fukui indices .

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